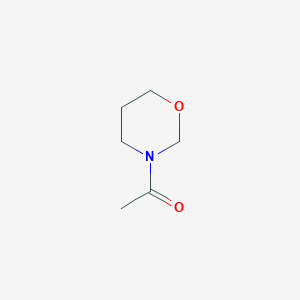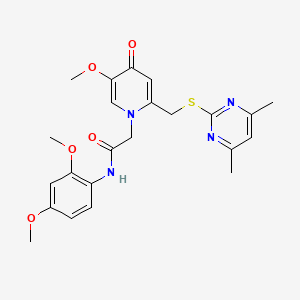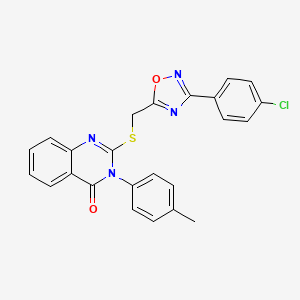
1-(1,3-Oxazinan-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1,3-Oxazinan-3-yl)ethanone” is a chemical compound with the IUPAC name 3-acetyl-1,3-oxazinane . It has a CAS Number of 1798110-02-7 and a molecular weight of 129.16 . The compound is in liquid form .
Synthesis Analysis
A high-yielding synthesis of 1,3-oxazinan-2-ones, which includes “this compound”, starts from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO2/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 129.16 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not specified in the retrieved sources.Applications De Recherche Scientifique
Heterocycle Synthesis
- Phosphine-Mediated Heterocycle Construction : A phosphine-mediated method was developed for constructing 1,4-oxazepines and 1,3-oxazines, potentially useful for synthesizing biologically active heterocycles and chiral ligands. This method, under mild conditions, may be applicable to 1-(1,3-Oxazinan-3-yl)ethanone for synthesizing diverse heterocycles (François-Endelmond et al., 2010).
Synthesis of Amino Acids
- Diastereoselective Synthesis of Amino Acids : Utilizing 1,3-oxazinan-6-ones in enolate reactions produced 5-hydroxy and 5-alkyl-4-substituted-1,3-oxazinan-6-ones with excellent trans diastereoselectivity. This method highlights the versatility of oxazinanones, leading to the production of protected N-H and N-methyl α-hydroxy- and α-methyl-β-amino acids, which could be applied to this compound (Sleebs & Hughes, 2007).
Electrosynthesis of Phenylpiperazines
- Electrochemical Synthesis of Phenylpiperazines : The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, a compound structurally related to this compound, has been explored. This process demonstrates the potential for synthesizing new phenylpiperazine derivatives in an environmentally friendly, reagent-less method (Nematollahi & Amani, 2011).
Green Chemistry Approaches
- Green Synthesis of 1,3-Oxazinan-2-ones : A green chemistry approach using dialkyl carbonates for synthesizing 1,3-oxazinan-2-ones from amines and 1,3-diols was described. The use of various dialkyl carbonates and diols demonstrated the method’s efficiency, potentially applicable to this compound (McElroy, Aricò, & Tundo, 2012).
Safety and Hazards
The safety information for “1-(1,3-Oxazinan-3-yl)ethanone” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
1-(1,3-oxazinan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCLODITYQSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)


![1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2663976.png)
![4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663977.png)
![N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663979.png)
![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663986.png)

